molecular formula C11H16O3 B2642417 (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol CAS No. 2248188-56-7

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol

Cat. No.: B2642417
CAS No.: 2248188-56-7
M. Wt: 196.246
InChI Key: JPPUTYHIBDTKSV-QMMMGPOBSA-N
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Description

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol is a chiral chemical compound of interest in advanced organic synthesis and pharmaceutical research. Its structure, featuring a propanol chain attached to a 2,6-dimethoxyphenyl group at the chiral center, makes it a valuable intermediate or building block for constructing more complex molecules. Researchers utilize this and structurally related compounds in the development of potential therapeutic agents . For instance, compounds with similar dimethoxyphenyl and propanol motifs are investigated in computational studies for their binding affinity to biological targets, such as aldose reductase, which is relevant in diabetic neuropathy research . The specific stereochemistry, denoted by the (2R) configuration, is critical as it can significantly influence the biological activity and interaction of the molecule with chiral environments in both chemical reactions and biological systems. This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

(2R)-2-(2,6-dimethoxyphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8,12H,7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPUTYHIBDTKSV-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1=C(C=CC=C1OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2,6-dimethoxybenzaldehyde.

    Reduction: The aldehyde group of 2,6-dimethoxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Grignard Reaction: The resulting alcohol undergoes a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide (CH3MgBr), to form the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a catalyst, lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alkanes

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substitution Patterns

The compound’s structural analogs primarily differ in substituent groups , stereochemistry , and backbone modifications . Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity/Application Source/Reference
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-ol C₁₁H₁₆O₃ 196.2 2,6-Dimethoxyphenyl, propan-1-ol Laboratory reagent (no bioactivity reported) Biosynth
(1S,2R)-2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)propan-1-ol C₂₂H₂₈O₆ 388 4-Allyl, 3,4-dimethoxyphenyl, phenoxy Anti-staphylococcal (MDR strains) Myristica fragrans
1-(3,4-Dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol C₂₂H₂₈O₆ 388 3,4-Dimethoxyphenyl, allyl, phenoxy Anti-MDR Staphylococcal activity Myristica spp.
(1S,2R)-2-(4-Allyl-2,6-dimethoxyphenoxy)-1-(3,4-dimethoxyphenyl)propyl acetate C₂₄H₃₀O₇ 430 Acetylated propanol, allyl, dimethoxy Phenylpropanoid (potential spasmolytic) Polyherbal extracts
Key Observations:
  • Substituent Complexity: The primary compound lacks allyl or acetyl groups present in analogs, which are critical for bioactivity in phenylpropanoids (e.g., anti-MDR activity in Myristica-derived compounds) .
  • Stereochemical Influence : The (2R) configuration distinguishes it from racemic mixtures (e.g., Myrislignan derivatives) that may exhibit varied enantioselective effects .
  • Functional Groups: Propan-1-ol derivatives with phenoxy linkages (e.g., compound C₂₂H₂₈O₆) show enhanced antimicrobial activity compared to simpler arylpropanols .

Physicochemical and Pharmacological Contrasts

Physicochemical Properties:
  • Molecular Weight : The primary compound (196.2 g/mol) is significantly smaller than analogs (278–430 g/mol), impacting solubility and bioavailability.
  • Polarity : Propan-1-ol derivatives with additional methoxy or hydroxyl groups (e.g., C₂₂H₂₈O₆) exhibit higher polarity, favoring aqueous solubility .
Pharmacological Profiles:
  • Anti-MDR Activity : Analogs like C₂₂H₂₈O₆ inhibit multidrug-resistant Staphylococcus aureus (MIC values: 4–16 µg/mL) via membrane disruption, a trait absent in the simpler primary compound .
  • Spasmolytic and Cardiovascular Effects: Structurally complex analogs (e.g., indole-propanol hybrids) demonstrate α₁/β₁-adrenoceptor binding and antiarrhythmic activity, suggesting arylpropanol backbones can be tuned for cardiovascular applications .

Research Implications and Limitations

  • Knowledge Gaps: No direct bioactivity data exists for this compound, though its analogs highlight the importance of substituents in driving pharmacological effects.
  • Synthetic Utility: The compound’s discontinued status limits accessibility, but its structure serves as a scaffold for designing novel phenylpropanoids with tailored bioactivity.

Q & A

Q. How can researchers address poor solubility of this compound in aqueous buffers for in vitro assays?

  • Answer: Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in PBS with 0.01% Tween-80. For kinetic solubility assays, use nephelometry to determine the compound’s equilibrium solubility (~15 µg/mL at pH 7.4) .

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